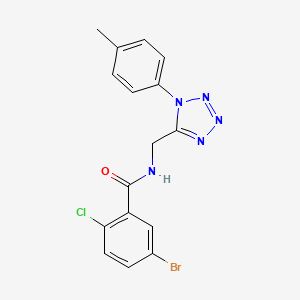
5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In
Scientific Research Applications
Analgesic Activity : Chloro and bromo substituted tetrazoles, similar in structure to 5-bromo-2-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, have been synthesized and tested for analgesic activity. Compound 5b, with a bromine substitution, showed significant analgesic activity comparable to phenylbutazone and indometacin (Bachar & Lahiri, 2004).
Antipsychotic Properties : Benzamides with substitutions similar to this compound have been studied for their antipsychotic properties. These compounds showed potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic effects (Högberg et al., 1990).
CNS Depressants and Anticonvulsants : Compounds with benzyl or p-tolyl groups and bromo/chloro substitutions have been identified as potential CNS depressants and anticonvulsants (Shyam & Tiwari, 1977).
Antimicrobial Activity : A study on derivatives of benzofuran and pyrazole, which share structural similarities with the compound , demonstrated in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Synthesis and Structural Analysis : Research has been conducted on the synthesis and X-ray structure characterization of antipyrine derivatives with bromo and chloro substitutions. These studies provide insights into molecular interactions and potential pharmaceutical applications (Saeed et al., 2020).
Anticancer and Antifungal Properties : Tetrazolylmethyl quinolines, which are structurally related to the compound , have been synthesized and analyzed for anticancer and antifungal activities. Some of these compounds showed high growth inhibition against specific cancer cell lines (Shaikh et al., 2017).
Corrosion Inhibition : Benzamide derivatives, including those with tetrazole groups, have been synthesized and studied for their potential as corrosion inhibitors in acidic media (Aouine et al., 2011).
Crystal Structure Characterization : The crystal structure of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been studied, providing valuable information on molecular arrangement and potential applications (Anuradha et al., 2014).
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c1-10-2-5-12(6-3-10)23-15(20-21-22-23)9-19-16(24)13-8-11(17)4-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNNVPRSNIKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)

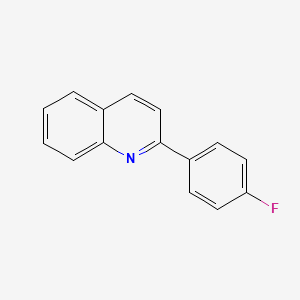
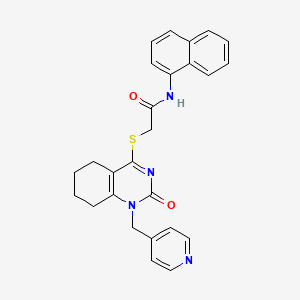
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
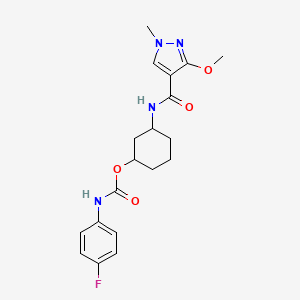

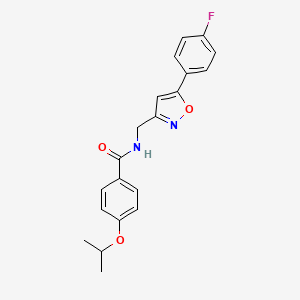
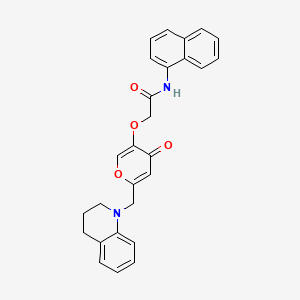
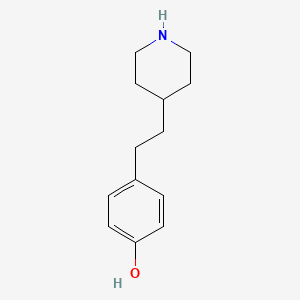
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)
